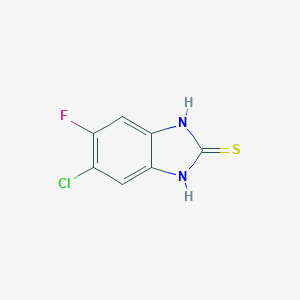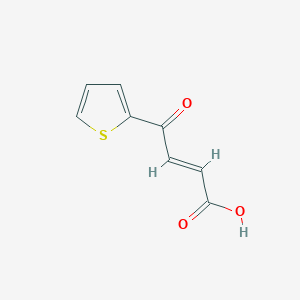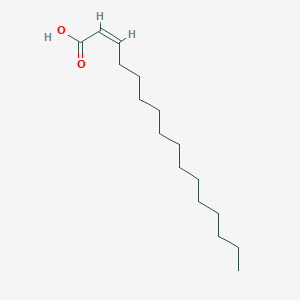![molecular formula C17H22ClNO4 B126757 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride CAS No. 151222-02-5](/img/structure/B126757.png)
4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride, also known as MTA, is a chemical compound that has gained attention in scientific research for its potential applications in cancer treatment. MTA is a derivative of aniline, which is a common precursor in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride involves the inhibition of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDACs are often overexpressed in cancer cells, leading to the silencing of tumor suppressor genes and the activation of oncogenes. By inhibiting HDACs, 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride can restore the expression of tumor suppressor genes and induce apoptosis in cancer cells. In addition, 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride can also disrupt the DNA repair mechanism in cancer cells, leading to increased sensitivity to chemotherapy and radiation therapy.
Effets Biochimiques Et Physiologiques
4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest, which is a mechanism that prevents cells from dividing and proliferating. This effect is mediated by the upregulation of cyclin-dependent kinase inhibitors, which are proteins that regulate the cell cycle. In addition, 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride can also modulate the immune system by increasing the production of cytokines, which are signaling molecules that regulate immune responses. This effect can enhance the immune system's ability to recognize and eliminate cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its purity can be easily determined by analytical techniques such as high-performance liquid chromatography (HPLC). In addition, 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride is stable under normal laboratory conditions and can be stored for extended periods of time. However, 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to prepare solutions with high concentrations. Moreover, 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride can be toxic to cells at high concentrations, which can affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride. One direction is to investigate its potential applications in combination with other anticancer drugs, such as chemotherapy and radiation therapy. Another direction is to explore its potential applications in other diseases, such as neurodegenerative diseases and autoimmune diseases. Moreover, the development of more potent and selective HDAC inhibitors based on the structure of 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride is an area of active research. Finally, the elucidation of the molecular mechanisms underlying the anticancer effects of 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride can provide insights into the development of novel cancer therapies.
Conclusion
In conclusion, 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride is a chemical compound that has potential applications in cancer treatment. Its synthesis method involves the reaction of 3,4,5-trimethoxybenzyl chloride with aniline in the presence of a base and a solvent. 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride works by inhibiting HDACs, inducing apoptosis, and inhibiting angiogenesis in cancer cells. 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride has several biochemical and physiological effects, and it has advantages and limitations for lab experiments. Finally, there are several future directions for the research on 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride, which can lead to the development of novel cancer therapies.
Applications De Recherche Scientifique
4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride works by inducing apoptosis, which is a programmed cell death mechanism that is often disrupted in cancer cells. In addition, 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride has been found to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth. Therefore, 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride has the potential to be developed into a novel anticancer drug.
Propriétés
Numéro CAS |
151222-02-5 |
|---|---|
Nom du produit |
4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride |
Formule moléculaire |
C17H22ClNO4 |
Poids moléculaire |
339.8 g/mol |
Nom IUPAC |
4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline;hydrochloride |
InChI |
InChI=1S/C17H21NO4.ClH/c1-19-14-7-5-13(6-8-14)18-11-12-9-15(20-2)17(22-4)16(10-12)21-3;/h5-10,18H,11H2,1-4H3;1H |
Clé InChI |
LPQHSPCKVORGKS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NCC2=CC(=C(C(=C2)OC)OC)OC.Cl |
SMILES canonique |
COC1=CC=C(C=C1)NCC2=CC(=C(C(=C2)OC)OC)OC.Cl |
Synonymes |
4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details


Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



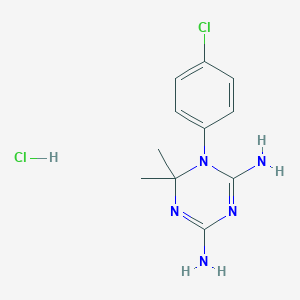

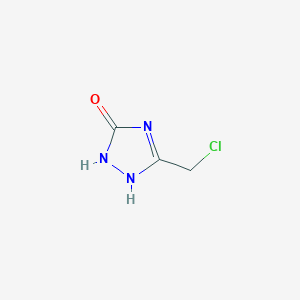
![3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B126685.png)
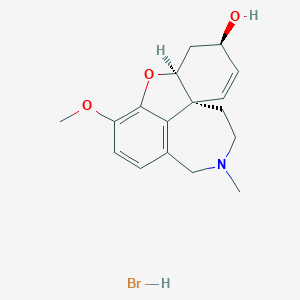


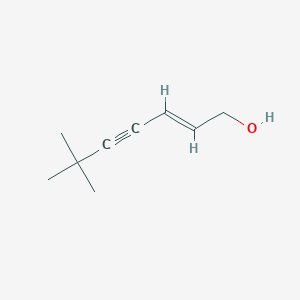

![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B126715.png)
